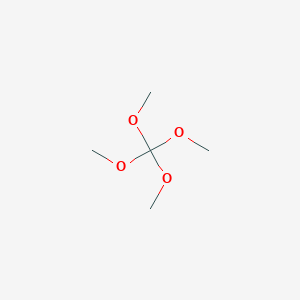
syn-12-Hydroxydieldrin
Descripción general
Descripción
Syn-12-Hydroxydieldrin is a metabolite of dieldrin, which is a chlorinated cyclodiene pesticide . It is formed by the direct oxidation of dieldrin, supposedly by cytochrome oxidases . The production of syn-12-Hydroxydieldrin can be inhibited in vitro by the addition of mono-oxygenase inhibitors such as sesamex .
Synthesis Analysis
The synthesis of syn-12-Hydroxydieldrin involves the direct oxidation of dieldrin . This process is thought to be mediated by cytochrome oxidases . In a comparative metabolism study, it was found that rats and primates seemed to metabolize dieldrin mainly by direct oxidation resulting in 12-OH-dieldrin .Chemical Reactions Analysis
The major chemical reaction involving syn-12-Hydroxydieldrin is its formation from dieldrin through direct oxidation . This reaction is thought to be mediated by cytochrome oxidases . The production of syn-12-Hydroxydieldrin can be inhibited in vitro by the addition of mono-oxygenase inhibitors such as sesamex .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Syn-12-Hydroxydieldrin has been synthesized and its structure confirmed through various methods. Bedford, Crane, and Harrod (1986) accomplished the first syntheses of syn-12-hydroxydieldrin, along with other isomers, by debenzoylation and epoxidation. This work laid the groundwork for understanding the chemical structure and potential reactivity of syn-12-hydroxydieldrin (Bedford, Crane, & Harrod, 1986).
Bioconversion and Metabolite Identification
Research by Kamei, Takagi, and Kondo (2010) explored the bioconversion of dieldrin, a compound closely related to syn-12-hydroxydieldrin, using wood-rotting fungi. This study identified 9-hydroxydieldrin as a metabolite, demonstrating the potential of microorganisms in degrading and transforming compounds related to syn-12-hydroxydieldrin (Kamei, Takagi, & Kondo, 2010).
Neurotoxicity Studies
Slotkin and Seidler (2008) investigated the developmental neurotoxic effects of dieldrin and its derivatives, including compounds similar to syn-12-hydroxydieldrin. Their study revealed alterations in serotonin pathways and synaptic function, suggesting potential neurotoxic impacts of syn-12-hydroxydieldrin-related compounds (Slotkin & Seidler, 2008).
Ecotoxicology
The ecological impact of compounds like syn-12-hydroxydieldrin has also been a subject of research. Arnold et al. (1996) explored the synergistic effects of environmental chemicals, including dieldrin, on estrogen receptor activation. Their findings are relevant for understanding the broader environmental and ecological implications of syn-12-hydroxydieldrin (Arnold et al., 1996).
Comparative Metabolism Studies
Hutson (1976) conducted comparative metabolism studies of dieldrin in rats and mice, which is relevant for understanding the metabolic pathways of syn-12-hydroxydieldrin. This research provides insights into the species-specific metabolism of compounds closely related to syn-12-hydroxydieldrin (Hutson, 1976).
Propiedades
IUPAC Name |
3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHKKHANKOOSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C(C1O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949729 | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
syn-12-Hydroxydieldrin | |
CAS RN |
26946-01-0, 28548-09-6, 38149-13-2, 49748-76-7 | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxydieldrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038149132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049748767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)



![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)



